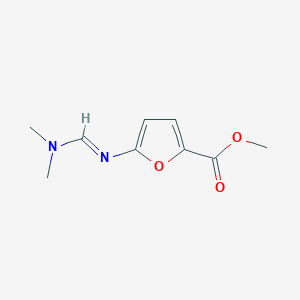
Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate is a heterocyclic compound that belongs to the furan family. This compound is characterized by its unique structure, which includes a furan ring substituted with a dimethylamino group and a methyleneamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate typically involves the reaction of furan derivatives with dimethylamine and formaldehyde under specific conditions. One common method involves the copper-catalyzed reaction of furan with dimethylamine and formaldehyde in the presence of a suitable solvent . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization can further improve the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methyleneamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted furan derivatives.
Scientific Research Applications
Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound’s interaction with DNA and RNA can result in anticancer properties by interfering with cell division and proliferation.
Comparison with Similar Compounds
Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has similar structural features but includes a fluorinated phenyl group, which may enhance its biological activity.
Methyl furan-2-carboxylate: A simpler derivative that lacks the dimethylamino and methyleneamino groups, making it less reactive in certain chemical reactions.
2,5-Bis(aminomethyl)furan: A compound with two aminomethyl groups, which may exhibit different reactivity and biological properties compared to this compound.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 5-[(E)-dimethylaminomethylideneamino]furan-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-11(2)6-10-8-5-4-7(14-8)9(12)13-3/h4-6H,1-3H3/b10-6+ |
InChI Key |
AHDHIJYXVICCHF-UXBLZVDNSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=CC=C(O1)C(=O)OC |
Canonical SMILES |
CN(C)C=NC1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















